molecular formula C13H17IO4 B4630965 4-butoxy-3-ethoxy-5-iodobenzoic acid

4-butoxy-3-ethoxy-5-iodobenzoic acid

Cat. No. B4630965
M. Wt: 364.18 g/mol
InChI Key: COXJAYMYGURUMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 4-butoxy-3-ethoxy-5-iodobenzoic acid involves multi-step chemical reactions, starting from readily available materials. For instance, the synthesis of polysubstituted aromatic carboxylic acids found in calichemicin antibiotics demonstrates a preparative scale synthesis without the need for chromatographic separation, highlighting the efficiency of such methods (K. V. Laak & H. Scharf, 1989).

Molecular Structure Analysis

Structural analysis of similar compounds, such as 2-iodo-3,4,5-trimethoxybenzoic acid, reveals significant details through techniques like X-ray diffraction analysis, FTIR, and NMR spectroscopy. These methods are essential for understanding the molecular geometry and electronic structure, which are critical for predicting the reactivity and properties of the compound (I. Kolev et al., 2013).

Chemical Reactions and Properties

The reactivity of compounds structurally related to 4-butoxy-3-ethoxy-5-iodobenzoic acid can be highlighted by studies such as the iodocyclization of ethoxyethyl ethers to alkynes, showing a broad applicability in synthesizing complex structures with good to excellent yields (Takashi Okitsu et al., 2008). These reactions are crucial for extending the chemical versatility of such compounds.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be deduced from similar analyses. For example, the crystal structure analysis of 2-iodo-3,4,5-trimethoxybenzoic acid provides insights into its solid-state behavior, which is important for understanding its interactions in various solvents and temperatures.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards different reagents, are pivotal. Studies on compounds like o-Iodoxybenzoic acid (IBX) demonstrate its use in selective oxidation processes, showing the potential chemical versatility of 4-butoxy-3-ethoxy-5-iodobenzoic acid in synthetic chemistry (K. Nicolaou et al., 2002).

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Research demonstrates the utility of iodobenzoic acid derivatives in synthetic chemistry, particularly in iodocyclization reactions and cross-coupling processes. For instance, iodocyclization of ethoxyethyl ethers to alkynes has been shown to be an effective synthesis route for 3-iodobenzo[b]furans, offering a broad application in synthesizing aryl-, vinylic-, and alkyl-substituted alkynes with good to excellent yields. This methodology indicates potential pathways for derivatives of 4-butoxy-3-ethoxy-5-iodobenzoic acid in synthesizing complex organic molecules (Okitsu et al., 2008).

Medicinal Chemistry and Biological Studies

While direct studies on 4-butoxy-3-ethoxy-5-iodobenzoic acid's biological applications are not found, research on similar iodobenzoic acid derivatives highlights their potential in medicinal chemistry. For example, iodobenzene derivatives have been studied for their radiosensitizing properties in cancer treatment, showcasing the role of iodinated compounds in enhancing the effectiveness of radiation therapy (Gupta et al., 1985).

Material Science and Liquid Crystal Research

Compounds structurally related to 4-butoxy-3-ethoxy-5-iodobenzoic acid have found applications in materials science, particularly in the field of liquid crystals. The study of 4-alkoxybenzoic acids, for instance, reveals insights into their phase behavior and potential use in designing new liquid crystalline materials. Research on 4-alkoxybenzoic acid derivatives demonstrates their role in inducing liquid crystallinity and exploring hydrogen bonding's impact on their phase behavior (Martinez-Felipe & Imrie, 2015).

Antioxidant Properties

The antioxidant activity of benzoic acid derivatives, including potential studies on 4-butoxy-3-ethoxy-5-iodobenzoic acid, is a significant area of interest. While direct studies are not available, the general field of antioxidant research highlights methods for determining antioxidant activity and the potential for such compounds to act as antioxidants. Analytical methods for assessing antioxidant activity offer a framework for future studies on 4-butoxy-3-ethoxy-5-iodobenzoic acid and its derivatives (Munteanu & Apetrei, 2021).

properties

IUPAC Name

4-butoxy-3-ethoxy-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IO4/c1-3-5-6-18-12-10(14)7-9(13(15)16)8-11(12)17-4-2/h7-8H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXJAYMYGURUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1I)C(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-3-ethoxy-5-iodobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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